

# Application Notes and Protocols: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Analysis of Dibenzoylmethane

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Compound of Interest		
Compound Name:	Dibenzoylmethane	
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#### Introduction

**Dibenzoylmethane** (DBM) is a β-diketone that serves as a crucial building block in organic synthesis and coordination chemistry. A key characteristic of DBM is its existence as a mixture of keto and enol tautomers in solution. The equilibrium between these two forms is sensitive to the solvent environment. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structural features of DBM and quantifying the keto-enol tautomeric ratio. These application notes provide detailed ¹H and ¹³C NMR spectral data for **dibenzoylmethane** and a comprehensive protocol for its analysis, intended for researchers, scientists, and professionals in drug development.

# **Keto-Enol Tautomerism of Dibenzoylmethane**

**Dibenzoylmethane** exists in a dynamic equilibrium between its keto and enol forms. The enol form is generally favored in most solvents due to the formation of a stable intramolecular hydrogen bond, creating a six-membered ring. The choice of solvent can significantly influence the position of this equilibrium.

# <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following tables summarize the  ${}^{1}$ H and  ${}^{13}$ C NMR spectral data for the keto and enol tautomers of **dibenzoylmethane**. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

## <sup>1</sup>H NMR Spectral Data



Tautomer	Assignm ent	Chemical Shift (δ) (ppm)	Multiplicit y	Integratio n	Coupling Constant (J) (Hz)	Solvent
Enol	ОН	~17.0	s (broad)	1H	-	CDCl₃
CH (enol)	~6.8	S	1H	-	CDCl₃	
Ar-H	7.4 - 8.0	m	10H	-	CDCl₃	_
Keto	CH <sub>2</sub>	~4.8	S	2H	-	CDCl₃
Ar-H	7.4 - 8.0	m	10H	-	CDCl₃	

Note: The signals for the aromatic protons of both tautomers often overlap. The exact chemical shifts can vary depending on the solvent and concentration.

<sup>13</sup>C NMR Spectral Data

Tautomer	Assignment	Chemical Shift (δ) (ppm)	Solvent
Enol	C=O	~185.0	CDCl <sub>3</sub>
C=C (enol)	~93.0	CDCl₃	_
Ar-C	127.0 - 135.0	CDCl₃	_
Keto	C=O	~204.5[1][2]	DMSO
CH <sub>2</sub>	~55.0	CDCl₃	
Ar-C	127.0 - 135.0	CDCl₃	_

Note: The signal for the enolic carbon has been reported at  $\delta$  155.5 ppm in DMSO[1][2]. The aromatic region will show multiple signals corresponding to the different carbon environments in the phenyl rings.

# **Experimental Protocols**

This section details the methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **dibenzoylmethane**.



## **Sample Preparation**

- Weighing: Accurately weigh approximately 10-20 mg of dibenzoylmethane.
- Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Homogenization: Securely cap the NMR tube and vortex or gently agitate until the sample is completely dissolved.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

## Instrument Setup and <sup>1</sup>H NMR Acquisition

- Instrument: A standard 400 or 500 MHz NMR spectrometer is suitable for this analysis.[3]
- Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
- Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ¹H Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans (ns): 8 to 16 scans are typically sufficient.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time (aq): 3-4 seconds.
  - Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 8 ppm, is appropriate.

## Instrument Setup and <sup>13</sup>C NMR Acquisition

• Tuning: Tune the probe for the <sup>13</sup>C frequency.



- ¹³C Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30').
  - Number of Scans (ns): Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.
  - Relaxation Delay (d1): 2 seconds.
  - Acquisition Time (aq): 1-2 seconds.
  - Spectral Width (sw): A spectral width of approximately 220 ppm, centered around 110 ppm, is standard.

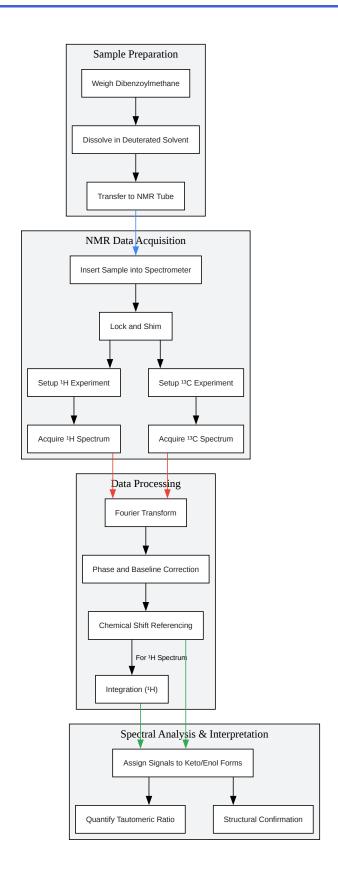
#### **Data Processing**

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale. For CDCl<sub>3</sub>, reference the residual solvent peak to 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C. For DMSO-d<sub>6</sub>, reference the residual solvent peak to 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C.
- Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol forms.

# Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **dibenzoylmethane**, from sample preparation to final data interpretation.





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Caption: Workflow for NMR analysis of dibenzoylmethane.



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#### References

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